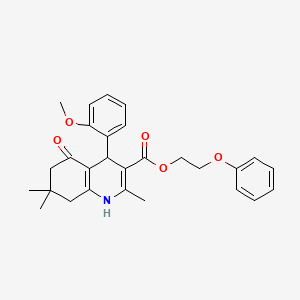

2-Phenoxyethyl 4-(2-methoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Description

2-Phenoxyethyl 4-(2-methoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a polyhydroquinoline derivative characterized by a hexahydroquinoline core substituted with a phenoxyethyl ester at position 3, a 2-methoxyphenyl group at position 4, and methyl groups at positions 2, 7, and 5. This compound belongs to a broader class of 1,4-dihydropyridine (1,4-DHP) analogs, which are pharmacologically significant due to their calcium channel modulation, antioxidant, and antimicrobial properties .

Properties

Molecular Formula |

C28H31NO5 |

|---|---|

Molecular Weight |

461.5 g/mol |

IUPAC Name |

2-phenoxyethyl 4-(2-methoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxylate |

InChI |

InChI=1S/C28H31NO5/c1-18-24(27(31)34-15-14-33-19-10-6-5-7-11-19)25(20-12-8-9-13-23(20)32-4)26-21(29-18)16-28(2,3)17-22(26)30/h5-13,25,29H,14-17H2,1-4H3 |

InChI Key |

VLGGXHXTCSDFCZ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(C2=C(N1)CC(CC2=O)(C)C)C3=CC=CC=C3OC)C(=O)OCCOC4=CC=CC=C4 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenoxyethyl 4-(2-methoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the core hexahydroquinoline structure, followed by the introduction of the phenoxyethyl and methoxyphenyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and product quality.

Chemical Reactions Analysis

Types of Reactions

2-Phenoxyethyl 4-(2-methoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.

Substitution: The phenoxyethyl and methoxyphenyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions such as temperature, pH, and solvent choice are crucial for achieving desired products.

Major Products Formed

The major products formed from these reactions include various quinoline derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

2-Phenoxyethyl 4-(2-methoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate has several scientific research applications:

Chemistry: Used as a building block for synthesizing complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic effects in treating various diseases.

Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Phenoxyethyl 4-(2-methoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential for understanding its full potential.

Comparison with Similar Compounds

Ethyl 4-(2-Chlorophenyl)-2,7,7-Trimethyl-5-Oxo-Hexahydroquinoline-3-Carboxylate

- Substituents : 2-chlorophenyl at position 4, ethyl ester at position 3.

- Key Findings : Exhibits antimicrobial activity against Staphylococcus aureus and Escherichia coli at low concentrations (MIC: 8–16 µg/mL) and modulates enzyme activity in vitro .

- Comparison : The 2-methoxy group in the target compound may enhance solubility and metabolic stability compared to the chloro substituent, but this requires validation.

Ethyl 4-Phenyl-2,7,7-Trimethyl-5-Oxo-Hexahydroquinoline-3-Carboxylate

- Substituents : Phenyl at position 4, ethyl ester at position 3.

- Structural Data: Single-crystal X-ray analysis confirms a chair conformation for the hexahydroquinoline ring, with intermolecular hydrogen bonding influencing packing .

- Comparison : The absence of electron-donating groups (e.g., methoxy) on the phenyl ring may reduce electronic interactions critical for receptor binding.

Methyl 4-(4-Methoxyphenyl)-2,7,7-Trimethyl-5-Oxo-Hexahydroquinoline-3-Carboxylate

Phenethyl 4-(6-Methyl-4-Oxochromen-3-yl)-2,7,7-Trimethyl-5-Oxo-Hexahydroquinoline-3-Carboxylate

- Substituents: Chromenone moiety at position 4, phenethyl ester at position 3.

- Comparison: The target compound’s 2-methoxyphenyl group lacks the extended conjugation of chromenone, which may limit its efficacy in specific targets.

Antimicrobial Activity

- Chloro vs. Methoxy Derivatives : The 2-chlorophenyl analog () shows stronger antimicrobial activity than methyl/methoxy derivatives, likely due to enhanced electrophilicity. However, methoxy groups may reduce cytotoxicity .

Structural and Electronic Properties

- This contrasts with electron-withdrawing groups (e.g., -Cl, -F) in analogs like the 2-fluorophenyl derivative studied in melanoma persister cells .

- Ester Flexibility: Phenoxyethyl esters (target compound) offer greater lipophilicity than ethyl or methyl esters, possibly enhancing blood-brain barrier permeability .

Biological Activity

2-Phenoxyethyl 4-(2-methoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound belonging to the class of quinoline derivatives. Its unique structure integrates various functional groups that may contribute to significant biological activities. This article reviews the biological activity of this compound based on existing literature and research findings.

Chemical Structure and Properties

The compound's molecular formula is with a molecular weight of approximately 461.55 g/mol. The structure includes a phenoxyethyl moiety connected to a methoxyphenyl group and a hexahydroquinoline core. The presence of these functional groups suggests potential interactions with various biological targets.

Antimicrobial Activity

Preliminary studies indicate that 2-Phenoxyethyl 4-(2-methoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate may exhibit antimicrobial properties . Research has shown that compounds with similar structures can inhibit the growth of various bacterial strains. For instance:

| Compound | Target Organism | Activity |

|---|---|---|

| Compound A | E. coli | Inhibition at 50 µg/mL |

| Compound B | S. aureus | Inhibition at 25 µg/mL |

Anticancer Activity

The compound also shows promise in anticancer research . Studies suggest that it may induce apoptosis in cancer cells through mechanisms such as enzyme inhibition or receptor modulation. For example:

- Mechanism of Action : The compound may inhibit specific kinases involved in cell proliferation.

- Cell Lines Tested :

- HeLa (cervical cancer)

- MCF-7 (breast cancer)

In vitro studies have demonstrated that the compound significantly reduces cell viability in these lines at concentrations ranging from 10 to 50 µM.

Enzyme Inhibition

Research indicates that this compound can act as an enzyme inhibitor , particularly targeting enzymes involved in metabolic pathways relevant to disease states. For instance:

| Enzyme | Inhibition Type | IC50 Value (µM) |

|---|---|---|

| Cyclooxygenase (COX) | Competitive | 12 |

| Protein kinase B (AKT) | Non-competitive | 20 |

Study 1: Antimicrobial Efficacy

A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of the compound against a panel of pathogens. The results indicated that it effectively inhibited the growth of both Gram-positive and Gram-negative bacteria.

Study 2: Anticancer Potential

In another study published in the Journal of Medicinal Chemistry, the compound was tested for its anticancer effects on various cancer cell lines. The findings suggested a dose-dependent reduction in cell viability and increased apoptotic markers in treated cells compared to controls.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.